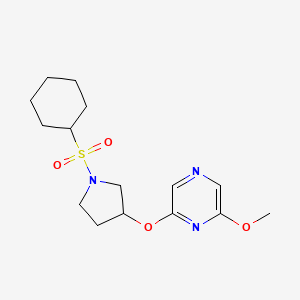
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula for this compound is C23H32N6O, and it has a molecular weight of 408.55.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular formula is C16H27N3 and the molecular weight is 261.40568 .Aplicaciones Científicas De Investigación
Central Nervous System Depressants
Research has been conducted on a series of novel compounds demonstrating central nervous system (CNS) depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Among these, certain compounds have shown promising antipsychotic effects, emphasizing the exploration of triazolylmethanones and related structures for neurological applications (Butler, Wise, & Dewald, 1984).
Synthesis of Pyrazole Derivatives
Another study focused on the novel and efficient synthesis of pyrazole derivatives, showcasing the chemical versatility of triazolylmethanone structures. These compounds were characterized using various spectroscopic methods, highlighting the methodological advancements in synthesizing complex organic compounds (Hote & Lokhande, 2014).
Fluorescent Probes for Ion Detection
Triazolylmethanone derivatives have been investigated for their potential as fluorescent probes in detecting ions such as Cu2+ and Hg2+ in aqueous solutions. This research underscores the application of these compounds in environmental monitoring and analytical chemistry (Guo et al., 2014).
Antimicrobial and Anticonvulsant Evaluation
Novel synthetic pathways have led to the creation of compounds evaluated for their antibacterial, antifungal, and anticonvulsant activities. This highlights the potential of triazolylmethanone derivatives in developing new pharmaceuticals (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Inhibition of Enzymes Related to Neurodegenerative Diseases
Research into the development and characterization of inhibitors for enzymes like FAAH and MAGL, which are relevant in neurodegenerative diseases, has utilized triazolylmethanone derivatives. These studies contribute to understanding the biochemical pathways involved in diseases like Alzheimer's (Morera et al., 2012).
Mecanismo De Acción
The mechanism of action for this compound is not available in the sources I found.
Propiedades
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-20-7-9-21(10-8-20)17(23)16-12-22(19-18-16)15-6-5-13(2)14(3)11-15/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOALAFSBMTRKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

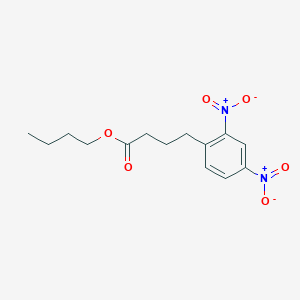
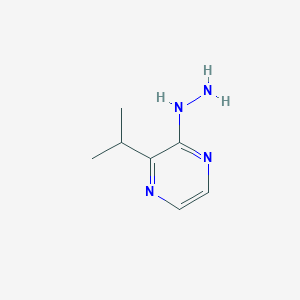
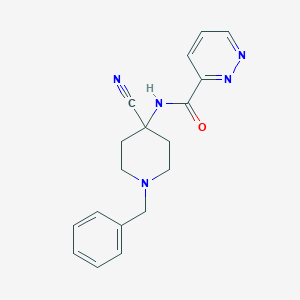
![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)
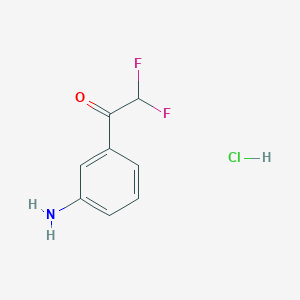
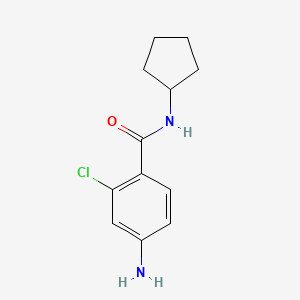


![4-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-4-carboxamide](/img/structure/B2369934.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)
![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)
![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)
